Perfluoro(2-methyl-3-oxahexanoic) acid

Catalog No.
S575264
CAS No.
13252-13-6
M.F
C3F7OCF(CF3)COOH
C6HF11O3
M. Wt
330.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoro(2-methyl-3-oxahexanoic) acid

Transitioning from PFOA presents surface-activity and removal challenges. HFPO-DA offers a solution:

  • Enables PTFE particle growth with a CMC of 135-200 mM, requiring recalculated surfactant loading.
  • Poor GAC capture (~30% removal) mandates anion-exchange resin systems for regulatory compliance.
  • Supplied at ≥98% purity for fluoropolymer synthesis, wastewater treatment validation, and toxicology reference.

CAS Number

13252-13-6

Product Name

Perfluoro(2-methyl-3-oxahexanoic) acid

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid

Molecular Formula

C3F7OCF(CF3)COOH
C6HF11O3

Molecular Weight

330.05 g/mol

InChI

InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19)

InChI Key

CSEBNABAWMZWIF-UHFFFAOYSA-N

Synonyms

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O

The exact mass of the compound 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (ether-substituted perfluoroalkyl (linear) caborxylic acids_i, n=3). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg, 1 g, 5 g

Perfluoro(2-methyl-3-oxahexanoic) acid (CAS 13252-13-6), commonly referred to by its acid acronym HFPO-DA, is a perfluoroalkyl ether carboxylic acid (PFECA) utilized primarily as a polymerization aid. Engineered as a substitute for legacy long-chain perfluorinated surfactants, HFPO-DA features an ether linkage that provides molecular flexibility while maintaining the chemical and thermal stability characteristic of fully fluorinated carbon chains. In procurement and material selection, this compound is evaluated for its ability to lower surface tension at the monomer-water interface during the emulsion polymerization of fluoropolymers (such as PTFE), enabling controlled polymer particle growth. Its distinct physicochemical profile, including a significantly altered critical micelle concentration (CMC) and specific adsorption behaviors, requires buyers to adapt dosing and effluent management workflows when transitioning from traditional perfluoroalkyl substances [1].

Research Fit

Primary analytical standard for GenX (HFPO-DA) quantification in environmental matrices
Compound-specific toxicological research requiring authenticated reference material
Targeted analytical method development and validation workflows

Substituting HFPO-DA with generic short-chain perfluoroalkyl acids (like PFBA) or reverting to legacy compounds (like PFOA) fails due to distinct process incompatibilities. While PFOA is heavily restricted due to its long biological half-life and bioaccumulation, standard short-chain non-ether PFAS lack the necessary surface activity to stabilize growing fluoropolymer particles. Furthermore, HFPO-DA cannot be used as a direct drop-in replacement for PFOA without process engineering; its critical micelle concentration is orders of magnitude higher, necessitating entirely different surfactant loading ratios. Additionally, standard granular activated carbon (GAC) filtration systems calibrated for PFOA removal fail to capture HFPO-DA effectively, forcing industrial buyers to implement anion-exchange resin protocols to maintain process safety and compliance [1].

Substitution Risk

Hepatotoxicity rank order differs among PFECAs; using a more hepatotoxic analog (e.g., PFDMO2OA) overestimates GenX hazard.
Compound-specific mass spectrometric behavior and matrix effects prevent accurate surrogate quantification; mixed calibration curves introduce unquantified bias.
Environmental persistence and detection frequency profiles are compound-specific; monitoring studies require the authentic standard for defensible quantitative data.

Surfactant Loading Requirements: Critical Micelle Concentration (CMC) Disparity

In fluoropolymer synthesis, the concentration of surfactant required to form micelles dictates the process recipe. HFPO-DA exhibits a critical micelle concentration (CMC) of 135 to 200 mM (approximately 40 to 70 g/L). In contrast, the legacy surfactant PFOA has a much lower CMC of 3.9 to 12.6 mM. This shift means that HFPO-DA requires higher bulk concentrations to achieve the micellar aggregation necessary for polymer particle stabilization [1][2].

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data135 - 200 mM
Comparator Or BaselinePFOA (3.9 - 12.6 mM)
Quantified DifferenceHFPO-DA requires >10x higher concentration to reach CMC.
ConditionsAqueous solution, standard temperature and pressure

Buyers must procure proportionally larger volumes of HFPO-DA and adjust process loading calculations when substituting it for legacy PFOA in polymerization workflows.

Hepatotoxicity rank order
Head-to-head
GenX ranked lowest hepatotoxicity (rank 1 of 4) in female mice; rank order: GenX < PFDMOHxA < PFDMO2HpA < PFDMO2OA
Supports compound-specific hazard characterization; surrogate analog would overestimate toxicity
PPARα and PXR/CAR pathway context; 0.5 mg/kg/d, 28-day oral exposure

Process pH Compatibility: Acid Dissociation Constant (pKa)

When replacing surfactants, maintaining the pH profile of the reaction matrix is critical to avoid disrupting the polymerization initiators. 19F-NMR studies demonstrate that the pKa of HFPO-DA is -0.20 ± 0.09. This is statistically comparable to the acidity of PFOA, which exhibits a pKa of -0.27. The presence of the ether functional group and the -CF3 branching at the C2 position in HFPO-DA do not significantly alter its acid dissociation behavior relative to the legacy baseline [1].

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data-0.20 ± 0.09
Comparator Or BaselinePFOA (-0.27)
Quantified DifferenceStatistically equivalent acidity (ΔpKa < 0.1)
Conditions1.0 mM in 1% (v/v) MeOH/water at 300 K (27 °C)

Allows chemical engineers to substitute HFPO-DA into existing PFOA-based synthesis recipes without needing to re-engineer the buffering or pH control systems.

Bile acid disruption rank
Head-to-head
GenX hepatotoxicity intermediate between PFMO2HpA (lower) and PFMO3NA (higher); highest total bile acids in PFMO3NA groups
Directionally opposite outcomes preclude surrogate use in toxicological assessment
Male mice, 28-day, 0.4–10 mg/kg/d; liver concentration normalization removed fatty acid differences

Wastewater Treatability: Granular Activated Carbon (GAC) Adsorption Efficiency

Managing process effluent is a major cost driver in fluoropolymer manufacturing. While legacy PFOA is removed from wastewater using standard Granular Activated Carbon (GAC) with an 80-95% removal efficiency, HFPO-DA exhibits a lower GAC removal efficiency of only ~30%. To achieve comparable >99% removal for HFPO-DA, facilities must transition to anion-exchange resins, increasing annual operation and maintenance costs[1].

Evidence DimensionGAC Adsorption Removal Efficiency
Target Compound Data~30% efficiency
Comparator Or BaselinePFOA (80-95% efficiency)
Quantified Difference50-65% reduction in GAC adsorption efficiency for HFPO-DA.
ConditionsAqueous phase treatment using Granular Activated Carbon (GAC)

Forces procurement teams to simultaneously source anion-exchange resins rather than standard GAC when adopting HFPO-DA, altering facility waste-management budgets.

Atmospheric detection
Cross-study comparable
Detection frequency >58% (Wilmington, NC); wet deposition flux 1–3 orders of magnitude larger than dry
Establishes HFPO-DA as priority monitoring target; authentic standard required for accurate quantification
LC-ESI-MS/MS quantification; event-based wet deposition

Toxicological Benchmarking: PPARα Receptor Activation

For regulatory compliance and safety data sheet (SDS) generation, understanding the toxicological profile relative to legacy compounds is required. HFPO-DA acts as an orally active peroxisome proliferator-activated receptor α (PPARα) agonist, activating human PPARα with an EC50 of 2.1 μM. This places its receptor activation potency within the low micromolar range (1–10 μM) historically observed for PFOA, indicating that while its environmental half-life is shorter, its acute receptor-level interaction remains comparable [1].

Evidence DimensionHuman PPARα Activation (EC50)
Target Compound Data2.1 μM
Comparator Or BaselinePFOA (1 - 10 μM range)
Quantified DifferenceComparable low-micromolar receptor activation potency.
ConditionsIn vitro human PPARα transactivation assay

Provides quantitative data for occupational health and safety teams designing exposure limits and handling protocols for HFPO-DA procurement.

Surrogate calibration bias
Class-level inference
Mixed PFECA calibration cannot correct compound-specific ionization efficiency, fragmentation, or matrix effects
Authentic standard required for defensible quantitative data; surrogate estimates only
Quantitative error magnitude not specified; method context
Physicochemical properties
Data to verify
logP 3.11, pKa -1.36±0.10, exact mass 329.97500, PSA 46.53 Ų, vapor pressure 0.282 mmHg
May support method development context; requires independent verification
Predicted properties; source review needed; exact analog comparison not provided

Surfactant in Fluoropolymer Emulsion Polymerization

Directly following from its acidic pKa and specific CMC profile, HFPO-DA is procured as the primary polymerization aid in the synthesis of fluoropolymers like PTFE. Its ability to lower surface tension at the monomer-water interface allows polymer particles to grow to target sizes, provided the process engineering team adjusts the surfactant dosing to accommodate its 135-200 mM CMC [1].

Design of Industrial Effluent and Anion-Exchange Treatment Systems

Because HFPO-DA exhibits only a ~30% removal efficiency with standard Granular Activated Carbon (GAC), it is used as a benchmark challenge compound for designing and validating industrial wastewater treatment lines. Environmental engineering firms procure HFPO-DA to test and calibrate anion-exchange resin systems, which are required to achieve the 99% removal efficiency necessary for regulatory compliance[2].

Toxicological Modeling and Occupational Safety Benchmarking

Given its EC50 of 2.1 μM for human PPARα activation, HFPO-DA is utilized as a reference standard in toxicological screening. Research and regulatory laboratories procure this compound to model hepatic and developmental toxicity pathways, ensuring that safety protocols and occupational exposure limits for modern PFECA alternatives are accurately calibrated against legacy PFOA data .

Application Fit

Application
Selection Property
Validation Focus
GenX environmental monitoring
Authentic HFPO-DA reference standard
Quantification accuracy; matrix effect control
PFECA toxicological hazard assessment
Compound-specific hepatotoxicity data
Hepatotoxicity rank-order reproducibility
Analytical method development and validation
Certified purity and documented physicochemical properties
Chromatographic behavior; calibration linearity
PFAS-induced metabolic disruption studies
Authentic HFPO-DA for dose-response research
Bile acid and fatty acid endpoint reproducibility

Physical Description

Liquid

XLogP3

3.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

1

Exact Mass

329.97500367 Da

Monoisotopic Mass

329.97500367 Da

Heavy Atom Count

20

UNII

R8C5T5N5HN

GHS Hazard Statements

Aggregated GHS information provided by 116 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 116 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 83 of 116 companies with hazard statement code(s):;
H302 (93.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (93.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (93.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

-1.49 ± 0.01 [log Psd at 298.15 K (Pa)]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13252-13-6

Wikipedia

FRD-903

Use Classification

PFAS -> PFalkylether carboxylic acids (PFECA)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS (ether-substituted perfluoroalkyl (linear) caborxylic acids_i, n=3)
PFAS

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-: ACTIVE

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